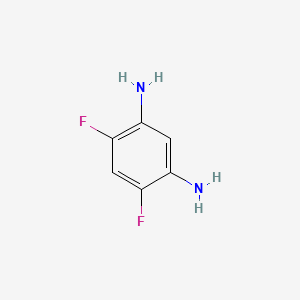

4,6-Difluorobenzene-1,3-diamine

Description

Historical Context and Significance of Fluorinated Aromatic Diamines in Chemical Research

The field of organofluorine chemistry began even before the isolation of elemental fluorine by Henri Moissan in 1886. nih.gov Early attempts to directly fluorinate aromatic compounds were often met with violent reactions and the formation of tarry products. nih.gov A significant breakthrough came in 1927 with the Schiemann reaction, which provided a reliable method to introduce fluorine into aromatic rings via diazonium salts and is still in use today. nih.govoriprobe.com

During World War II, the demand for materials resistant to highly corrosive substances like uranium hexafluoride spurred major developments in organofluorine chemistry. nih.gov In the post-war era, the focus expanded, and fluorinated aromatic compounds found their way into a myriad of industrial applications. Fluorinated aromatic diamines, specifically, became crucial monomers for the production of high-performance, thermally stable polymers like polyamides, polyimides, and polyamide-imides. nasa.gov The introduction of fluorine atoms into the polymer backbone can significantly enhance properties such as thermal stability, chemical resistance, and dielectric performance. This has made them valuable in the aerospace and electronics industries. nasa.gov The development of advanced synthetic methods, including palladium-catalyzed fluorination, continues to evolve, offering more versatile and efficient routes to these important molecules. acs.org

Importance of the 1,3-Diaminobenzene Scaffold in Synthetic Methodologies

The 1,3-diaminobenzene, also known as m-phenylenediamine, is a fundamental structural motif that serves as a versatile building block in organic synthesis. rsc.orgwikipedia.org While significant research has been devoted to its 1,2- and 1,4-isomers, the 1,3-diamine scaffold holds considerable importance in its own right. rsc.org It is a key component in the preparation of a wide array of materials and molecules.

In polymer chemistry, 1,3-diaminobenzene is a crucial monomer for producing aramid fibers (known for their strength and heat resistance), epoxy resins, and polyurea elastomers. wikipedia.org It also functions as a component in dyes for textiles and leather. wikipedia.org

Beyond materials science, the 1,3-diaminobenzene scaffold is a "privileged structure" in medicinal chemistry. nih.gov It has been identified as the core of molecules that can act as inhibitors of platelet activation, presenting a target for antithrombotic therapies. nih.gov Its derivatives are used to synthesize novel electron-donor and -acceptor architectures through C-C coupling reactions, which are of interest for applications in advanced materials. mdpi.com The ability of the two amino groups to be functionalized allows for the construction of complex molecular frameworks, making it a staple in the design of new drugs and functional materials. nih.govmdpi.com

Current Research Trends and Challenges in the Chemistry of 4,6-Difluorobenzene-1,3-diamine

Current research involving this compound and related compounds is driven by the demand for novel materials and pharmaceuticals with enhanced properties. A major trend is the incorporation of this fluorinated scaffold into complex molecules to fine-tune their electronic, physical, and biological characteristics. The strategic placement of fluorine atoms can alter a molecule's acidity, lipophilicity, and metabolic stability, which is highly desirable in drug design.

However, the synthesis and manipulation of these compounds present several challenges.

Synthetic Accessibility : The preparation of specifically substituted diaminobenzenes like the 4,6-difluoro isomer can be complex. Classical methods like the Schiemann reaction or multi-step syntheses starting from dinitrobenzene precursors can be arduous and may suffer from issues with yield and regioselectivity. oriprobe.comwikipedia.orggoogle.com

C-F Bond Activation : The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective cleavage or modification exceptionally difficult. nih.gov This high bond strength, while contributing to the stability of fluorinated compounds, poses a significant hurdle for synthetic transformations that require breaking this bond. nih.gov

Reaction Conditions : Modern catalytic methods for aromatic fluorination, while powerful, can require sensitive catalysts and strictly controlled, inert conditions (e.g., inside a glovebox) to prevent catalyst deactivation by moisture, which can limit their practicality on a large scale. acs.org

Regioisomer Formation : During fluorination reactions, the formation of undesired regioisomers (molecules with the same atoms connected in a different spatial arrangement) can occur, complicating purification and reducing the yield of the target compound. acs.org

Despite these challenges, the unique properties conferred by the fluorine atoms on the 1,3-diaminobenzene scaffold ensure that this compound will remain a target for synthetic innovation and a valuable tool for researchers in materials science and medicinal chemistry.

Properties

IUPAC Name |

4,6-difluorobenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFXBAQXHIUPHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324128 | |

| Record name | 4,6-difluorobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25170-74-5 | |

| Record name | 4,6-Difluoro-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25170-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 405798 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025170745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405798 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-difluorobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 4,6 Difluorobenzene 1,3 Diamine

Reactions at the Amine Functional Groups

The two amine groups on the benzene (B151609) ring are the primary centers for a wide range of chemical reactions. Their nucleophilicity allows them to react with various electrophiles, leading to the formation of new carbon-nitrogen and other heteroatom-nitrogen bonds.

The nitrogen atoms of the 1,3-diamine possess lone pairs of electrons, rendering them nucleophilic. They can attack electron-deficient centers, initiating a variety of substitution and addition reactions. The reactivity of these amino groups is influenced by the electronic effects of the fluorine substituents on the aromatic ring. The fluorine atoms are strongly electron-withdrawing, which can decrease the basicity and nucleophilicity of the amine groups compared to a non-fluorinated analogue like m-phenylenediamine. researchgate.netresearchgate.net However, they remain sufficiently reactive to participate in common amine-based transformations. The directing ability of the amino groups is a key factor in the functionalization of the benzene ring. vanderbilt.edu

4,6-Difluorobenzene-1,3-diamine readily undergoes condensation reactions with carbonyl compounds, particularly aldehydes and ketones, to form Schiff bases (or imines). This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. unsri.ac.id The reaction is typically catalyzed by an acid or can proceed under neutral conditions, sometimes with heating. jocpr.comresearchgate.net The resulting di-imine products can serve as valuable ligands in coordination chemistry or as intermediates for further synthetic modifications. nih.govnih.gov

The general reaction for the formation of a Schiff base from this compound and an aromatic aldehyde can be represented as follows:

Reactants: this compound, Aromatic Aldehyde (2 equivalents)

Conditions: Often in a solvent like ethanol (B145695) or methanol (B129727), sometimes with a catalytic amount of acid. researchgate.net

Product: A bis(imine) derivative.

Many reported methods for Schiff base synthesis, such as using P2O5/SiO2 as a catalyst under solvent-free conditions or refluxing in a solvent like dichloromethane, are applicable to diamines and could be employed for this specific compound. jocpr.com

The amine groups of this compound can be readily acylated or alkylated.

Acylation: This reaction typically involves treating the diamine with an acylating agent such as an acyl chloride or acid anhydride (B1165640). This results in the formation of amide linkages. The reaction is often carried out in the presence of a base to neutralize the HCl by-product. Friedel-Crafts acylation principles, though typically for C-acylation, highlight the use of acid catalysts which can also be relevant for N-acylation under certain conditions. nih.gov

Alkylation: Alkylation of the amines can be achieved using alkyl halides. However, controlling the degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be challenging, often leading to a mixture of products. The reactivity in these reactions is governed by the nucleophilicity of the amine and the nature of the alkylating agent. mdpi.com

A significant application of aromatic diamines, including fluorinated derivatives, is in the synthesis of high-performance polymers like polyimides. koreascience.kr this compound can serve as a monomer in polycondensation reactions with aromatic dianhydrides. researchgate.netmdpi.com

The process generally follows a two-step procedure:

Poly(amic acid) formation: The diamine reacts with a dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at room temperature. mdpi.commdpi.com This forms a soluble poly(amic acid) precursor.

Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical dehydration, which closes the imide ring. koreascience.krmdpi.com

The incorporation of fluorine atoms from the diamine monomer into the polymer backbone can impart desirable properties such as improved thermal stability, chemical resistance, solubility in organic solvents, and lower dielectric constant. koreascience.krnih.gov

Table 1: Representative Polycondensation Reaction

| Monomer 1 | Monomer 2 | Solvent | Product Class |

|---|

Reactions Involving the Fluorine Substituents

The presence of fluorine atoms has a profound electronic influence on the benzene ring. researchgate.net

Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). jmu.edu

Resonance Effect: Fluorine can also donate a lone pair of electrons into the aromatic π-system via resonance (+R effect). However, for fluorine, the inductive effect strongly outweighs the resonance effect.

Nucleophilic Aromatic Substitution (SNAr): The strong deactivation of the ring by the two fluorine atoms, combined with the activating effect of the two amino groups, makes the ring susceptible to nucleophilic aromatic substitution (SNAr), although the fluorine atoms themselves are generally poor leaving groups compared to other halogens like chlorine or bromine under many conditions. vanderbilt.edu In some cases, thiolate anions have been shown to selectively replace fluorine atoms on benzene rings that also contain other halogens. vanderbilt.edu

Acidity of Amine Protons: The electron-withdrawing nature of the fluorine atoms increases the acidity of the N-H protons of the amine groups. jmu.edu

Potential for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In the case of this compound, the two fluorine atoms serve as activating groups for SNAr, as fluorine is a good leaving group in such reactions. However, the two amino groups, being powerful electron-donating groups by resonance, tend to deactivate the aromatic ring towards nucleophilic attack. This opposing electronic influence makes the potential for SNAr on this molecule a nuanced topic.

The regioselectivity of a potential SNAr reaction is governed by the positions of the substituents. stackexchange.comyoutube.com Generally, nucleophilic attack is favored at positions ortho and para to electron-withdrawing groups. youtube.com In this compound, the fluorine atoms are located at positions 4 and 6. A nucleophile would preferentially attack these carbon atoms. The amino groups at positions 1 and 3 would direct an incoming nucleophile to the positions ortho and para to them, which are the same positions occupied by the fluorine atoms. Theoretical and experimental studies on related fluoroaromatic compounds have provided insights into the factors governing the regioselectivity of such substitutions. nih.govnih.govrsc.org

While specific studies on the SNAr reactions of this compound are not extensively documented in publicly available literature, the outcome of such a reaction would likely depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and elevated temperatures might be necessary to overcome the deactivating effect of the amino groups.

Metal-Mediated Coupling Reactions (e.g., C-C and C-N Coupling)

The amino groups of this compound are amenable to participation in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

C-N Coupling:

The primary amino groups of this compound can act as nucleophiles in C-N coupling reactions. Prominent examples of such transformations include the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds. cmu.edunih.gov In a hypothetical reaction, this compound could be coupled with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand to yield N-arylated derivatives. The reaction can be controlled to achieve mono- or di-arylation of the diamine.

Ullmann Condensation: This copper-catalyzed reaction is another classic method for C-N bond formation. wikipedia.orgorganic-chemistry.org It typically requires harsher conditions than the Buchwald-Hartwig reaction but can be an effective alternative. wikipedia.orgmdpi.comunito.it The reaction would involve coupling this compound with an aryl halide in the presence of a copper catalyst.

C-C Coupling:

While the amino groups are the more common sites for coupling reactions, the carbon-fluorine bonds in this compound could potentially participate in C-C coupling reactions, although this is less favored in the presence of the reactive amino groups. However, under specific catalytic systems, direct C-H activation or coupling involving the fluorinated positions might be achievable. The synthesis of polymers from related phenylenediamines suggests the utility of such diamines as monomers in polymerization reactions, which often involve metal-catalyzed coupling steps. nih.gov

Derivatization Strategies for this compound

The presence of two primary amino groups makes this compound an ideal candidate for various derivatization strategies aimed at enhancing its analytical detection or enabling the study of its stereochemical properties.

In analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to improve the volatility, thermal stability, and detectability of analytes. sci-hub.seresearchgate.net The primary amino groups of this compound can be readily derivatized.

Fluoroacylation, the reaction with a fluorinated acylating agent, is a common derivatization technique for compounds containing amino groups. This process introduces a fluorinated tag into the molecule, which can significantly enhance its detectability, especially in GC with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).

Below is a table of potential derivatizing reagents that could be used for the analytical derivatization of this compound.

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Potential Analytical Enhancement |

| Trifluoroacetic anhydride | TFAA | Primary amines | Increased volatility, enhanced detection by GC-ECD and GC-MS |

| Pentafluoropropionic anhydride | PFPA | Primary amines | Increased volatility, enhanced detection by GC-ECD and GC-MS |

| Heptafluorobutyric anhydride | HFBA | Primary amines | Increased volatility, enhanced detection by GC-ECD and GC-MS |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Primary amines | Increased volatility and thermal stability for GC analysis |

| Dansyl chloride | --- | Primary amines | Fluorescent tag for HPLC with fluorescence detection |

Although this compound itself is an achiral molecule, it can be used as a scaffold to synthesize chiral derivatives. Furthermore, if this diamine were incorporated into a larger, chiral molecule, the separation of the resulting enantiomers or diastereomers would be crucial. Derivatization with a chiral agent is a common strategy to facilitate the separation of enantiomers. sci-hub.sechiralpedia.com

This method, often referred to as the indirect approach to chiral separation, involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated using standard, achiral chromatography techniques like HPLC. nih.gov The amino groups of this compound are ideal handles for such derivatization.

The following table lists some common chiral derivatizing agents for amines that could potentially be used for the chiral separation of derivatives of this compound. researchgate.netnih.gov

| Chiral Derivatizing Agent | Abbreviation | Functional Group Targeted | Principle of Separation |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Mosher's acid chloride | Primary amines | Formation of diastereomeric amides, separable by achiral chromatography |

| (1S)-(+)-10-Camphorsulfonyl chloride | --- | Primary amines | Formation of diastereomeric sulfonamides, separable by achiral chromatography |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary amines | Formation of diastereomeric thioureas, separable by achiral chromatography |

| N-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | Marfey's reagent | Primary amines | Formation of diastereomeric adducts, separable by achiral chromatography |

Spectroscopic and Structural Characterization of 4,6 Difluorobenzene 1,3 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) and Structural Elucidation

The proton-decoupled ¹³C NMR spectrum of 4,6-Difluorobenzene-1,3-diamine should display four distinct signals corresponding to the four unique carbon environments in the molecule. The carbon atoms directly bonded to fluorine (C-F) will exhibit large coupling constants (¹JCF), appearing as doublets, which is a key feature for their identification. The carbons bonded to the amino groups (C-N) will also have characteristic chemical shifts.

The electron-donating effect of the amino groups and the electron-withdrawing nature of the fluorine atoms significantly influence the chemical shifts of the aromatic carbons. researchgate.net For instance, in p-phenylenediamine, the carbon signals appear at approximately 139 ppm (C-N) and 117 ppm (C-H). chemicalbook.com The presence of fluorine atoms is expected to shift the C-F signals significantly downfield. In 2,4-difluoro-N-phenylaniline, the C-F carbons resonate at δ 156.1 and 153.7 ppm. rsc.org

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-N | 135 - 145 | Singlet or small doublet |

| C-F | 150 - 160 | Doublet (large ¹JCF) |

| C-H (adjacent to N) | 100 - 110 | Doublet (small JCF) |

| C-H (between F atoms) | 95 - 105 | Triplet (small JCF) |

Note: This table is predictive. Actual values may vary based on solvent and experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a powerful technique for directly observing the fluorine atoms in a molecule. nih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum since the two fluorine atoms are chemically equivalent due to the molecule's symmetry. This signal's chemical shift provides information about the electronic environment around the fluorine atoms. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. The high sensitivity of ¹⁹F NMR makes it an excellent tool for quantitative analysis and for studying interactions in derivatives.

Multinuclear NMR Techniques (e.g., 2D NMR, J-coupled Spectroscopy)

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals of this compound and its derivatives. COSY spectra would reveal the coupling relationships between the different protons, while HSQC would correlate each proton with its directly attached carbon atom. J-coupled spectroscopy can provide detailed information about the magnitudes of the H-F and C-F coupling constants, further aiding in structural confirmation.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. nih.gov

Key expected vibrational frequencies include:

N-H Stretching: As a primary aromatic amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ groups. orgchemboulder.com For aniline (B41778), these appear around 3442 and 3360 cm⁻¹. orgchemboulder.com In p-phenylenediamine, sharp bands are observed at 3498 and 3450 cm⁻¹. researchgate.net

N-H Bending: A strong band due to the N-H bending (scissoring) vibration is typically observed in the 1580-1650 cm⁻¹ range for primary amines. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic C-N bond usually appears as a strong band between 1250 and 1335 cm⁻¹. orgchemboulder.com

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring. wpmucdn.com

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear as strong bands in the 690-900 cm⁻¹ region, and their positions are indicative of the substitution pattern on the aromatic ring.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| N-H Bend | 1580 - 1650 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| C-N Stretch | 1250 - 1335 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| Aromatic C-H Bend (out-of-plane) | 690 - 900 | Strong |

Note: This table is predictive. Actual values will be observed in an experimental spectrum.

Raman Spectroscopy

For instance, in the analysis of related difluorobenzene isomers like 1,3-difluorobenzene (B1663923) and 1,4-difluorobenzene (B165170), Raman spectroscopy reveals characteristic peaks corresponding to C-H, C-F, and C-C stretching and bending vibrations, as well as ring breathing modes. nih.govchemicalbook.comspectrabase.com The positions and intensities of these peaks are sensitive to the substitution pattern on the benzene ring.

Key Vibrational Modes for Difluorobenzene Derivatives:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H Stretching | 3000 - 3100 |

| C-N Stretching | 1250 - 1350 |

| C-F Stretching | 1100 - 1300 |

| C=C Aromatic Ring Stretching | 1400 - 1600 |

| Ring Breathing | 800 - 900 |

Note: The exact wavenumbers for this compound may vary and require specific experimental data for precise assignment.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods can be employed, each offering specific advantages for the analysis of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating charged droplets from which gas-phase ions are produced. uvic.ca For this compound, which contains basic amino groups, positive ion mode ESI-MS would be expected to readily form protonated molecules, [M+H]⁺. The resulting mass spectrum would show a prominent peak corresponding to the molecular weight of the compound plus the mass of a proton. uni.lu The use of different solvents can influence the efficiency of the electrospray process. uvic.ca Derivatization techniques can also be employed to enhance the ionization efficiency and detection of analytes in complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is particularly useful for confirming the identity of newly synthesized compounds and for distinguishing between isomers. For this compound (C₆H₆F₂N₂), the theoretical monoisotopic mass is 144.0499 Da. HRMS can confirm this mass with a high degree of accuracy, providing strong evidence for the compound's composition. uni.lu This technique is often coupled with liquid chromatography for the analysis of complex mixtures containing fluorinated compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixtures and Derivatized Analytes

Gas chromatography-mass spectrometry is a robust technique for separating and identifying volatile and thermally stable compounds within a mixture. semanticscholar.orgresearchgate.net While this compound itself may have limited volatility due to the polar amino groups, it can be analyzed by GC-MS after derivatization. Derivatization converts the polar amino groups into less polar functional groups, increasing the volatility of the analyte. yorku.ca The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides mass spectra for each eluted component, allowing for their identification. nih.govnist.govnist.gov

Example GC-MS Data for a Related Compound (1,3-Difluorobenzene):

| Retention Time (min) | m/z (Top 5 Peaks) |

| Varies with column and conditions | 114, 63, 88, 57, 50 |

Source: PubChem CID 9741 nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique particularly useful for the analysis of large, non-volatile, and thermally labile molecules, such as polymers and biomolecules. nih.govresearchgate.netjeol.com In this method, the analyte is co-crystallized with a matrix material, and a laser is used to desorb and ionize the analyte molecules. jeol.comyoutube.com The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio. nih.gov While not the primary technique for a small molecule like this compound, it could be employed for the analysis of polymers or derivatives synthesized from this diamine. mdpi.com The choice of matrix is crucial for successful analysis. nih.gov

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its derivatives that can be crystallized, single-crystal X-ray diffraction can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This information is invaluable for understanding the compound's solid-state structure and how the molecules pack together. nih.gov The resulting crystal structure confirms the molecular connectivity and provides insights into the effects of the fluorine and amine substituents on the geometry of the benzene ring.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structures

In a related context, computational studies have been performed on co-crystals involving derivatives of this compound. For instance, the crystal structure of 2-trifluoromethyl-4,6-difluoro-1,3-phenylenediamine hemikis(18-crown-6) has been investigated, highlighting the interest in the supramolecular chemistry of fluorinated phenylenediamines. chem960.com Such studies underscore the potential for this compound to form structured crystalline materials, though specific data for the parent compound remains elusive.

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Purity

Similar to single-crystal data, specific powder X-ray diffraction patterns for this compound are not extensively reported in the scientific literature. PXRD is a fundamental technique for confirming the crystalline nature of a bulk sample and identifying its phase composition. In the context of materials synthesis, PXRD is often used to characterize the crystallinity of materials derived from such precursors. cymitquimica.com For this compound, while it is supplied as a solid with a reported melting point of 232 °C, its detailed powder diffraction data has not been made widely public. biosynth.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound have not been the subject of detailed published studies. UV-Vis spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy reveals the emission of light from excited electronic states. This information is valuable for understanding the photophysical properties of a compound. While some chemical suppliers provide access to basic analytical data such as NMR, HPLC, and LC-MS upon request, comprehensive UV-Vis and fluorescence spectra are not typically included in standard technical data sheets. bldpharm.com

Elemental Analysis for Compositional Verification

Elemental analysis is a standard method to determine the elemental composition of a compound, providing experimental evidence for its chemical formula. For this compound (C₆H₆F₂N₂), the theoretical elemental composition is:

Carbon (C): 50.00%

Hydrogen (H): 4.20%

Fluorine (F): 26.36%

Nitrogen (N): 19.44%

Chemical suppliers of this compound typically guarantee a purity of at least 95%. cymitquimica.com While elemental analysis would be a routine quality control measure to verify the identity and purity of the compound, specific reports of these findings are generally part of internal quality assurance documentation rather than published research articles.

Computational and Theoretical Investigations of 4,6 Difluorobenzene 1,3 Diamine

Quantum Chemical Calculations

Density Functional Theory (DFT) Methods

No published studies utilizing Density Functional Theory to calculate the molecular structure, vibrational frequencies, or other properties of 4,6-Difluorobenzene-1,3-diamine are available.

Ab Initio Approaches (e.g., G3MP2B3)

There is no documented research applying ab initio methods like G3MP2B3 to investigate the thermochemical or other properties of this compound.

Electronic Structure Analysis

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound have not been reported in the scientific literature.

Charge Distribution and Atomic Mulliken Charges

There are no available studies detailing the charge distribution or providing a table of Atomic Mulliken Charges for the atoms within the this compound molecule.

Molecular Electrostatic Potential (MEP) Mapping

No literature is available that presents a Molecular Electrostatic Potential (MEP) map for this compound, which would illustrate its electrophilic and nucleophilic sites.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the intricate mechanisms of chemical reactions, including the identification of transient transition states. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting its reactivity, particularly in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) reactions.

The reactivity and regioselectivity in EAS are largely governed by the electronic properties of the substituents on the benzene (B151609) ring. nih.gov The two amino groups (-NH₂) in this compound are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance. Conversely, the two fluorine atoms (-F) are deactivating yet ortho, para-directing, withdrawing electron density inductively while donating through resonance. The interplay of these competing effects determines the most probable sites for electrophilic attack. Computational models can map the electron density surface of the molecule, with regions of higher electron density indicating likely sites for electrophilic attack. The most stable carbocation intermediate (σ-complex) generally corresponds to the major product, and its stability can be calculated to predict reaction outcomes. figshare.com

Transition state analysis for a potential EAS reaction would involve locating the transition state structure on the potential energy surface. This is a high-energy, transient species that represents the energy barrier for the reaction. Computational methods can calculate the geometry and energy of this transition state, providing the activation energy (Ea). A lower activation energy signifies a faster reaction. For this compound, electrophilic attack is anticipated at the C2 and C5 positions, which are ortho or para to the activating amino groups and meta to the deactivating fluorine atoms.

In the context of SNAr, the reaction is favored by the presence of strong electron-withdrawing groups. youtube.comyoutube.com While the fluorine atoms in this compound are electron-withdrawing, the potent electron-donating nature of the amino groups generally disfavors classical SNAr reactions. However, under specific conditions or with highly activated nucleophiles, substitution of a fluorine atom could be computationally explored. Mechanistic studies, including computational approaches, have shown that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway, particularly when high-energy intermediates are avoided. nih.govnih.gov Transition state calculations for such a concerted mechanism would reveal a single energy barrier to substitution.

Thermodynamic and Kinetic Studies of Reactions Involving this compound

The thermodynamic and kinetic parameters of reactions involving this compound can be computationally investigated to predict the feasibility and rate of a given transformation. These studies are crucial for understanding the reaction profile and optimizing reaction conditions.

Thermodynamic Control: Thermodynamics governs the position of equilibrium and the relative stability of reactants and products, which is determined by the change in Gibbs free energy (ΔG). youtube.com A negative ΔG indicates a spontaneous reaction. Computational chemistry can be used to calculate the enthalpy (ΔH) and entropy (ΔS) of a reaction, which are related to ΔG by the equation ΔG = ΔH - TΔS. For reactions such as electrophilic substitution on this compound, the relative energies of the possible regioisomeric products can be calculated to determine the thermodynamically favored isomer. Generally, the formation of stronger bonds in the products compared to the reactants leads to an exothermic reaction (negative ΔH), which favors product formation. youtube.com

Kinetic Control: Kinetics, on the other hand, deals with the rate of a reaction, which is dependent on the activation energy (Ea). youtube.com A reaction may be thermodynamically favorable but proceed at an imperceptibly slow rate if the activation energy is too high. Transition state theory is the cornerstone of computational kinetic studies. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined.

For this compound, the directing effects of the amino and fluoro groups will significantly influence the kinetics of electrophilic aromatic substitution. The strong activating effect of the two amino groups is expected to lower the activation energy for substitution at the ortho and para positions relative to them, making these reactions kinetically favorable. Computational models can provide quantitative predictions of these activation barriers.

The following table illustrates hypothetical kinetic and thermodynamic data for an electrophilic substitution reaction on this compound at different positions, based on general principles of substituent effects.

| Substitution Position | Relative Activation Energy (kcal/mol) | Relative Product Stability (kcal/mol) |

| C2 | Low | High |

| C5 | Low | High |

| C4/C6 (F replacement) | Very High | Low |

This table is illustrative and based on established chemical principles. Actual values would require specific computational studies.

Intermolecular Interactions and Hirshfeld Surface Analysis

The crystalline structure and macroscopic properties of this compound are dictated by the nature and strength of its intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.goveurjchem.com By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified.

The primary intermolecular interactions expected in the crystal structure of this compound are:

N-H···N and N-H···F Hydrogen Bonds: The amino groups are excellent hydrogen bond donors, while the nitrogen and fluorine atoms can act as acceptors. These hydrogen bonds are expected to be a dominant force in the crystal packing. Red spots on the dnorm map typically indicate these strong, short contacts.

π-π Stacking: The aromatic rings can interact through π-π stacking, contributing to the stability of the crystal lattice.

C-H···π Interactions: The hydrogen atoms on the benzene ring can interact with the π-system of adjacent molecules.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. For related fluorinated aniline (B41778) structures, H···H, C···H/H···C, and F···H/H···F interactions are often found to be the most significant contributors to the crystal packing. nih.govnih.gov

The following table presents a hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | ~30-40 |

| F···H/H···F | ~20-30 |

| C···H/H···C | ~15-25 |

| N···H/H···N | ~5-15 |

| C···C | ~1-5 |

| Other | <5 |

This table is a hypothetical representation based on data from analogous compounds. Specific percentages would be determined from the crystal structure of this compound.

These intermolecular interactions are fundamental to understanding the solid-state properties of the compound, including its melting point, solubility, and polymorphism. exlibrisgroup.com

Applications and Materials Science Research Involving 4,6 Difluorobenzene 1,3 Diamine

Polymer Chemistry and High-Performance Materials

The presence of fluorine in a polymer backbone can significantly enhance its performance profile. While specific research utilizing 4,6-Difluorobenzene-1,3-diamine as a monomer is limited in publicly available literature, its structural motifs suggest potential applications in several classes of high-performance polymers. The following sections explore these possibilities based on research on analogous fluorinated diamines.

Polybenzoxazoles (PBOs) and Related High-Temperature Polymers

Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal and oxidative stability, high strength, and modulus. cjps.org The synthesis of PBOs typically involves the polycondensation of a bis(o-aminophenol) with a dicarboxylic acid or its derivative, followed by thermal cyclodehydration. nih.govresearchgate.net

While direct studies employing this compound for PBO synthesis are not readily found, the incorporation of fluorine into the PBO backbone through other fluorinated monomers has been shown to be advantageous. For instance, the use of fluorinated diamines like 2,2-bis(3-amino-4-hydroxyphenyl) hexafluoropropane (BAHHFP) in the synthesis of PBOs has been demonstrated to yield polymers with desirable properties such as flexibility, enhanced thermal stability, and transparency. nih.govresearchgate.net The introduction of fluorine can also lead to a lower dielectric constant and reduced water absorption, which are critical properties for microelectronics applications. researchgate.net

The synthesis of fluorinated PBOs can be achieved through a two-step process involving the initial formation of a soluble poly(o-hydroxyamide) precursor, which is then cast into a film and thermally treated to induce cyclization to the final PBO structure. nih.govresearchgate.net Another route is the direct high-temperature polycondensation in a medium like polyphosphoric acid (PPA). researchgate.netresearchgate.net Given its structure, this compound would require modification to a bis(o-aminophenol) derivative to be suitable for traditional PBO synthesis.

Polyimides and Polyamides with Fluorinated Backbones

Polyimides and polyamides are widely used high-performance materials due to their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine into their backbones is a well-established strategy to improve properties such as solubility, optical transparency, and dielectric performance. cjps.orgnih.gov This is often achieved by using fluorinated diamines or dianhydrides as monomers. nih.gov

Although specific examples of polyimides or polyamides derived from this compound are not prominent in the literature, extensive research on other fluorinated diamines highlights the potential benefits. For example, novel fluorinated diamines are synthesized to create polyimides with reduced charge-transfer complex formation, leading to higher optical transparency and lower color intensity, which is crucial for applications like flexible displays. nih.gov The presence of fluorine atoms can disrupt chain packing and reduce intermolecular interactions, which often improves the solubility of these typically intractable polymers, facilitating their processing. cjps.org

The synthesis of these polymers generally proceeds via a two-step process for polyimides, involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization. nih.gov For polyamides, direct polycondensation methods are common. cjps.org The properties of the resulting fluorinated polymers are highly dependent on the specific structure of the fluorinated monomer used.

| Polymer Class | Key Advantages of Fluorination | Representative Fluorinated Monomer (Example) |

| Polyimides | Improved solubility, optical transparency, lower dielectric constant, enhanced thermal stability. nih.gov | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) nih.govresearchgate.net |

| Polyamides | Enhanced solubility, thermal stability, and potential for high transparency. cjps.org | 1,2-dihydro-2-(4-amino-2-trifluoromethylphenyl)-4-4-(4-amino-2-trifluoromethylphenoxy)phenylphthalazin-1-one cjps.org |

Elastomers and Advanced Polyethylene (B3416737) Derivatives

There is currently a lack of available scientific literature on the specific use of this compound in the synthesis or modification of elastomers and advanced polyethylene derivatives. The research in this area tends to focus on other types of functional monomers.

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. tcichemicals.comtcichemicals.com Their high surface area and well-defined pores make them promising materials for gas storage, separation, and catalysis. tcichemicals.com

Design and Synthesis of Fluorinated COFs

The introduction of fluorine atoms into the building blocks of COFs is a strategy to enhance their properties. Fluorination can lead to increased porosity, improved stability, and modified electronic properties of the framework. nih.gov The synthesis of COFs is typically achieved through reversible condensation reactions, with imine-linked COFs formed from the reaction of aldehydes and amines being one of the most studied systems due to their chemical stability. tcichemicals.comtcichemicals.com

While the direct use of this compound as a linker in COF synthesis is not widely reported, the use of other fluorinated diamines, such as 2,3,5,6-tetrafluoro-1,4-phenylenediamine, has been shown to produce COFs with tunable pore sizes and electronic properties. nih.gov The electron-withdrawing nature of the fluorine atoms in a linker like this compound could influence the electronic environment of the resulting COF's pores, which can be beneficial for applications like CO2 capture.

The general synthesis of an imine-based COF involves the solvothermal reaction of a multitopic amine linker with a multitopic aldehyde linker, often in the presence of an acid catalyst. nih.govnih.gov The choice of building blocks dictates the resulting topology and properties of the COF.

Topological Diversity and Functionalization of COFs

The structure of COFs is predetermined by the geometry of the building blocks, leading to a wide range of possible network topologies, from 2D layered structures (e.g., honeycomb, square) to complex 3D networks (e.g., pto, mhq-z). nih.govnih.gov The combination of linkers with different symmetries, for example, a C2-symmetric diamine with a C3 or C4-symmetric aldehyde, can lead to the formation of various predictable network structures. nih.gov

A linear diamine linker such as this compound could be combined with tritopic or tetratopic linkers to form different COF topologies. For instance, reaction with a triangular C3-symmetric trialdehyde could result in a hexagonal 2D framework. nih.gov The specific substitution pattern of the diamine could also introduce kinks in the polymer backbone, potentially leading to more complex 3D structures.

Furthermore, the fluorine atoms on the benzene (B151609) ring of the diamine could serve as sites for post-synthetic modification, although this is less common than functionalizing more reactive groups. More significantly, the fluorine atoms can modulate the chemical environment of the pores, enhancing interactions with specific guest molecules. The periodic arrangement of uncondensed amine functionalities, which can occur in sub-stoichiometric COF synthesis, can also serve as sites for post-synthetic derivatization or as built-in catalytic centers. nih.gov

| Property | Influence of Fluorination in COFs |

| Porosity | Can lead to increased surface area and pore volume. nih.gov |

| Stability | May enhance chemical and thermal stability. tcichemicals.com |

| Electronic Properties | The electron-withdrawing nature of fluorine can modify the electronic landscape of the pores. nih.gov |

| Intermolecular Interactions | Can influence gas sorption properties through dipole-quadrupole interactions. |

Coordination Chemistry and Metal Complexation

The presence of two amine groups in this compound makes it a prime candidate for the synthesis of Schiff base ligands and subsequent metal complexes. These materials are of significant interest due to their potential catalytic activities.

Synthesis of Schiff Base Ligands from this compound

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govresearchgate.netscispace.com In the case of this compound, its two primary amine functionalities can react with various carbonyl compounds to form di-imine Schiff base ligands. This reaction is often carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and may be catalyzed by a few drops of acid. scispace.com The general synthetic route involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond. nih.gov The resulting Schiff base ligands, incorporating the fluorinated benzene ring, can then act as chelating agents for a variety of metal ions. researchgate.net

While specific studies detailing the synthesis of Schiff bases directly from this compound are not extensively documented in the reviewed literature, the general principles of Schiff base formation are well-established for a wide range of aromatic diamines. nih.govresearchgate.net The fluorinated nature of the diamine is expected to influence the electronic properties and stability of the resulting Schiff base ligands.

Formation and Characterization of Metal Complexes

Schiff base ligands are renowned for their ability to form stable complexes with a wide array of transition metals. nih.govresearchgate.net The imine nitrogen atoms and other potential donor sites within the Schiff base ligand derived from this compound can coordinate with metal ions such as copper(II), cobalt(II), nickel(II), and palladium(II). nih.govresearchgate.net The formation of these metal complexes typically involves reacting the Schiff base ligand with a metal salt in a suitable solvent. researchgate.net

The characterization of these metal complexes is crucial to determine their structure and properties. Common analytical techniques employed include:

Spectroscopic Methods:

FTIR Spectroscopy: To confirm the coordination of the imine nitrogen to the metal ion, evidenced by a shift in the C=N stretching vibration frequency. asianpubs.org

UV-Vis Spectroscopy: To study the electronic transitions within the complex and provide information about its geometry.

NMR Spectroscopy: To elucidate the structure of the ligand and its conformation upon complexation. asianpubs.org

Elemental Analysis: To determine the empirical formula of the complex and the metal-to-ligand ratio.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can help in deducing the geometry around the metal center.

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes. researchgate.net

X-ray Diffraction: For single crystals, this technique provides the definitive three-dimensional structure of the metal complex. nih.gov

Catalytic Applications of Metal Complexes

Metal complexes derived from Schiff base ligands are widely investigated for their catalytic activity in various organic transformations. nih.govnih.gov Palladium(II) complexes, in particular, have shown significant promise as catalysts in cross-coupling reactions like the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. nih.govresearchgate.net The catalytic activity of these complexes is influenced by factors such as the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions. nih.govresearchgate.net

While direct catalytic applications of metal complexes specifically derived from this compound are not detailed in the available literature, the structural features of this diamine suggest that its metal complexes could be effective catalysts. The electron-withdrawing fluorine atoms on the benzene ring can modulate the electron density at the metal center, potentially enhancing its catalytic performance. Research on palladium complexes with other fluorinated diamine ligands has demonstrated their efficacy in catalytic reactions, suggesting a promising avenue for the application of this compound-based catalysts. mdpi.commdpi.com Furthermore, the development of heterogeneous catalysts, where the metal complex is supported on a solid material like a metal-organic framework (MOF), is an active area of research to improve catalyst reusability and stability. d-nb.infonih.gov

Advanced Functional Materials

The incorporation of this compound into the molecular structure of organic materials can lead to the development of advanced functional materials with tailored properties for applications in optoelectronics and display technologies.

Hole Transport Materials for Optoelectronic Devices (e.g., Perovskite Solar Cells)

In perovskite solar cells (PSCs), hole transport materials (HTMs) play a crucial role in efficiently extracting and transporting positive charge carriers (holes) from the perovskite layer to the electrode, thereby enhancing the power conversion efficiency (PCE) and stability of the device. mdpi.comrsc.org The properties of an ideal HTM include a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection, high hole mobility, good film-forming ability, and thermal stability. nih.gov

The introduction of fluorine atoms into the structure of HTMs has been shown to be a beneficial strategy. researchgate.net Fluorination can lower the HOMO energy level, which can lead to a better energy level alignment with the perovskite layer and result in a higher open-circuit voltage (Voc) of the solar cell. researchgate.net Furthermore, the hydrophobic nature of fluorine can enhance the moisture resistance of the HTM layer, contributing to the long-term stability of the PSC. researchgate.net While specific research on HTMs derived directly from this compound is emerging, studies on analogous fluorinated triphenylamine-based HTMs have demonstrated improved device performance. researchgate.net

Below is a table summarizing the performance of perovskite solar cells using different fluorinated and non-fluorinated hole transport materials, illustrating the potential benefits of incorporating fluorine.

| HTM Name | Core Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| tDBF | Dibenzofuran | 19.46 | - | - | - | mdpi.com |

| spiro-4 | Spiro-type | 23.38 | - | - | - | rsc.org |

| Azu-Py-OMeTPA | Azulene | 18.10 | - | - | - | nih.gov |

| Fluorinated BT | Benzothiadiazole | 18.54 | - | - | 81 | rsc.org |

| TDF-2 | Iminodibenzyl | 19.38 | - | - | - | nih.gov |

PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. Data for Voc, Jsc, and FF were not available for all listed HTMs in the provided search results.

Materials for Display Technologies (e.g., Liquid Crystals)

Liquid crystal displays (LCDs) are a dominant technology in the display market. The performance of LCDs relies heavily on the properties of the liquid crystal materials and the alignment layers that control the orientation of the liquid crystal molecules. rsc.org Fluorinated compounds are widely used in liquid crystal mixtures due to their ability to modify key properties such as dielectric anisotropy, optical anisotropy, and viscosity. rsc.orgnih.gov

Diamines are used in the synthesis of polyimides, which are a common choice for liquid crystal alignment layers due to their excellent thermal stability and mechanical properties. nih.govgoogle.com The structure of the diamine monomer has a significant impact on the properties of the resulting polyimide film and its ability to align liquid crystal molecules. mdpi.comkpi.ua A Korean patent discloses the use of various diamines in the preparation of polyamic acids and their derivatives for use as liquid crystal alignment agents. google.com The invention aims to provide a liquid crystal alignment film with high alignment properties and a good black level, which is particularly beneficial for in-plane switching (IPS) mode LCDs. google.comnih.gov

While the patent does not specifically mention this compound, the use of fluorinated diamines is a known strategy to enhance the properties of polyimides for electronic applications. nih.govresearchgate.net The introduction of fluorine atoms can reduce the dielectric constant and improve the optical transparency of the polyimide films. Therefore, this compound represents a promising candidate for the synthesis of novel polyimide alignment layers for advanced display technologies.

Precursors for Specialized Dyes and Pigments

This compound serves as a valuable, albeit specialized, precursor in the synthesis of advanced dyes and pigments. The introduction of fluorine atoms into the aromatic core of dye molecules can impart a range of desirable properties, including enhanced thermal stability, lightfastness, and chemical resistance. These characteristics are highly sought after in high-performance materials science applications where colorants are subjected to harsh environmental or processing conditions.

The synthesis of dyes from this compound typically involves diazotization of its two amino groups, followed by coupling with various aromatic compounds. nih.govunb.ca The diazotization reaction, a cornerstone of azo dye chemistry, converts the primary aromatic amines into highly reactive diazonium salts. ekb.eg These salts are then reacted with coupling components, such as phenols, naphthols, or aromatic amines, to form the final azo dye structure, which is characterized by the -N=N- chromophore. nih.gov The specific shade and properties of the resulting dye are determined by the chemical nature of the coupling component. jbiochemtech.com

While detailed research focusing exclusively on dyes derived from this compound is not extensively documented in publicly available literature, the principles of dye chemistry suggest that its use could lead to the creation of colorants with unique spectral properties and enhanced durability. The fluorine atoms, being highly electronegative, can influence the electron distribution within the dye molecule, potentially leading to shifts in the absorption maximum and thus the color of the dye.

The general synthetic route to produce azo dyes from an aromatic diamine like this compound would involve a two-step process:

Bis-diazotization: Both amino groups of this compound are converted into diazonium salts. This is typically achieved by treating the diamine with a source of nitrous acid, such as sodium nitrite, in an acidic medium at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. ekb.eg

Coupling: The resulting bis-diazonium salt is then reacted with a suitable coupling component. The choice of the coupling agent is crucial as it determines the final color and properties of the dye. For instance, coupling with naphthol derivatives can yield red to blue shades. unb.ca

The resulting disazo dyes, containing two azo groups, often exhibit intense colors and good affinity for various substrates. ekb.eg The presence of the two fluorine atoms on the central benzene ring is anticipated to enhance the stability of these dyes.

Table of Precursor Properties:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₆F₂N₂ |

| Molecular Weight | 144.12 g/mol |

| Melting Point | 232 °C |

| Appearance | Solid |

This table summarizes the key physical and chemical properties of this compound relevant to its use as a dye precursor. biosynth.com

Research Findings on Analogous Fluorinated Dyes:

Research on other fluorinated aromatic compounds in dye synthesis has shown that the incorporation of fluorine can lead to:

Improved Lightfastness: Fluorine atoms can protect the chromophoric system from photochemical degradation.

Modified Solubility: The introduction of fluorine can alter the solubility of the dye in various solvents, which is an important consideration for its application.

Bathochromic or Hypsochromic Shifts: The electronic effects of fluorine can shift the absorption spectrum of the dye to longer (bathochromic) or shorter (hypsochromic) wavelengths, thereby fine-tuning the color.

While specific performance data for dyes derived from this compound is scarce, the known effects of fluorination in dye chemistry suggest its potential for creating specialized colorants for demanding applications. Further research in this area could unveil novel dyes and pigments with superior properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Difluorobenzene-1,3-diamine, and what factors influence yield?

- Methodological Answer : The compound can be synthesized via reduction of nitro precursors (e.g., 4,6-difluoronitrobenzene derivatives) using stannous chloride (SnCl₂·2H₂O) in ethanol under reflux. Reaction monitoring via TLC ensures completion, followed by alkaline extraction to isolate the diamine. Yield optimization requires careful control of stoichiometry (7:1 SnCl₂:nitro compound ratio), temperature (75°C), and reaction duration (5–7 hours) .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection is followed by structure solution using direct methods (e.g., SHELXS) and refinement via SHELXL. Key parameters include resolving fluorine atom positions using anisotropic displacement parameters and validating hydrogen bonding networks through difference Fourier maps .

Q. What spectroscopic techniques are essential for characterizing fluorinated aromatic diamines?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns and electronic environments.

- IR Spectroscopy : Confirms NH₂ stretching vibrations (3200–3400 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation pathways.

- Elemental Analysis : Ensures purity and stoichiometric consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism) or computational approximations. Strategies include:

- Iterative Validation : Cross-checking experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts.

- Phase Annealing : Using SHELXE to refine ambiguous electron density maps in crystallographic data, reducing model bias .

Q. What strategies mitigate decomposition during storage of fluorinated diamines?

- Methodological Answer : Decomposition via oxidation or hydrolysis is minimized by:

- Storage Conditions : Under inert atmospheres (argon/nitrogen) at –20°C.

- Stabilizers : Adding antioxidants (e.g., BHT) at 0.1–1% w/w.

- Container Material : Use amber glass to block UV light, which accelerates degradation .

Q. How can regioselective fluorination be achieved in diamine synthesis?

- Methodological Answer : Regioselectivity is controlled by:

- Directing Groups : Introducing temporary protecting groups (e.g., acetyl) on NH₂ to guide electrophilic fluorination.

- Metal-Mediated Reactions : Using palladium catalysts for C-F bond formation at specific positions. Post-synthetic deprotection yields the target diamine .

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity?

- Methodological Answer : Fluorine’s electron-withdrawing nature alters reactivity:

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.

- Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs in condensation or cyclization reactions .

Data Analysis & Experimental Design

Q. What statistical approaches validate purity in high-throughput synthesis?

- Methodological Answer : Use multivariate analysis (e.g., PCA) on HPLC/GC-MS datasets to identify batch-to-batch variability. Combine with χ² tests to assess crystallographic data quality (R-factor < 5%) .

Q. How are competing reaction pathways distinguished in diamine functionalization?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N or ²H) to trace reaction intermediates. Kinetic isotope effects (KIE) and tandem MS/MS elucidate mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.